![molecular formula C9H10N2O3 B181055 N-(2-methyl-6-nitrophenyl)acetamide CAS No. 59907-22-1](/img/structure/B181055.png)
N-(2-methyl-6-nitrophenyl)acetamide
Overview
Description
N-(2-methyl-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion .Molecular Structure Analysis
The molecular structure of this compound consists of a central phenyl ring with various substituents . The compound has a molecular weight of 194.18700, and its exact mass is 194.06900 .Chemical Reactions Analysis
This compound, like other N-cyanoacetamides, can participate in a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.289g/cm3 . It has a boiling point of 375.3ºC at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Solvatochromism and Hydrogen Bonding : N-(4-Methyl-2-nitrophenyl)acetamide, a compound similar to N-(2-methyl-6-nitrophenyl)acetamide, forms complexes with protophilic solvents stabilized by bifurcate hydrogen bonds. These complexes show solvatochromism, where their properties change in response to the solvent environment, and are characterized by nonlinear dependence of NH stretching frequency on the energy of complex formation (Krivoruchka et al., 2004).
Molecular Structure Analysis : The molecular structure of compounds like 2-Chloro-N-(3-methylphenyl)acetamide has been analyzed, revealing details about the conformation of the N—H bond and hydrogen bonding patterns. This research contributes to our understanding of molecular interactions and structural dynamics of acetamides (Gowda et al., 2007).
Antimalarial Activity : A study on a series of compounds derived from this compound demonstrated significant antimalarial activity against Plasmodium berghei in mice, highlighting the potential therapeutic applications of these compounds (Werbel et al., 1986).
Nonlinear Optical Properties : Research on related compounds such as 3-Acetamido-4-(cyclooctylamino)nitrobenzene, which share structural similarities with this compound, has revealed potential applications in nonlinear optics due to their specific molecular structures (González-Platas et al., 1997).
Antibacterial Activity : Some derivatives of this compound have been found to exhibit significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their potential use in developing new antibacterial agents (Chaudhari et al., 2020).
Photocatalytic Degradation of Pesticides : The compound has been involved in studies related to the photocatalytic degradation of pesticides like metolachlor in water, indicating its potential role in environmental remediation processes (Pignatello & Sun, 1995).
Future Directions
properties
IUPAC Name |
N-(2-methyl-6-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWKZKGMNQBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311529 | |
Record name | N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59907-22-1 | |
Record name | 59907-22-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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